6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile is an organic compound characterized by a biphenyl structure with hydroxyl and cyano functional groups. Its molecular formula is , and it has a molecular weight of 195.22 g/mol. The compound features a hydroxyl group at the 6-position, a methyl group at the 2'-position, and a cyano group at the 3-position of the biphenyl moiety. This specific arrangement contributes to its unique chemical properties and potential applications in various fields.
The chemical reactivity of 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the cyano group can undergo nucleophilic addition reactions. Additionally, the biphenyl framework allows for various substitution reactions, including electrophilic aromatic substitution and cross-coupling reactions, such as Suzuki or Heck reactions, which are commonly used in organic synthesis to form carbon-carbon bonds .
Synthesis of 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile can be achieved through several methods:
6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile has potential applications in various fields:
Interaction studies involving 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile could focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Preliminary studies on related compounds suggest that modifications to the biphenyl structure can significantly influence biological activity and selectivity .
Several compounds share structural similarities with 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile | Hydroxyl and cyano groups | High |
| 3'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | Hydroxyl at different position | High |
| 5-Hydroxy-[1,1'-biphenyl]-3,4'-dicarbonitrile | Additional carbonitrile group | Moderate |
| 3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile | Methyl substitution at different position | High |
| 4-Hydroxy-2-methyl-[1,1'-biphenyl]-3-carbonitrile | Similar biphenyl structure with different substitutions | Moderate |
These compounds demonstrate variations in their functional groups' positions and types while maintaining the biphenyl core structure. Such differences can lead to distinct chemical properties and biological activities, highlighting the uniqueness of 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile within this class of compounds .
The IUPAC name 4-hydroxy-3-(2-methylphenyl)benzonitrile derives from the systematic numbering of the biphenyl system. The parent structure is benzonitrile, with a hydroxy group at position 4 and a 2-methylphenyl substituent at position 3. This naming prioritizes the nitrile group (-CN) as the principal functional group, consistent with Rule P-66.3 of the IUPAC Blue Book.
Key spectroscopic data confirm this structure:
Alternative names such as 6-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile employ a biphenyl-centric numbering system, highlighting the connectivity between the two phenyl rings. This approach is common in materials science literature, particularly for liquid crystals like 4-cyano-4'-pentylbiphenyl (5CB). The divergence in naming conventions underscores the compound’s versatility across disciplines.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
|---|---|---|---|---|---|---|---|
| Biphenyl | AlCl₃ + Acetyl chloride | CS₂ | Reflux | 2-4 | 85-94 | 4-Acetylbiphenyl | [1] [2] |
| Biphenyl | FeCl₃ + tert-Butyl chloride | Dichloromethane | Room temperature | 24 | 78-85 | 4,4'-Di-tert-butylbiphenyl | [1] [3] |
| Biphenyl | AlCl₃ + Propionyl chloride | DCM | Reflux | 4 | 82-89 | 4-Propionylbiphenyl | [1] |
| Biphenyl | AlCl₃ + Cyclopentene | DCE | 0 | 24 | 75-88 | 4-Cyclopentylbiphenyl | [1] |
| Biphenyl | AlCl₃ + Cyanogen chloride | Chlorobenzene | 25-40 | 3-6 | 80-95 | Biphenyl-4-carbonitrile | [4] |
Solvent Selection: The choice of solvent significantly influences reaction efficiency and selectivity. Carbon disulfide (CS₂) demonstrates superior performance for acylation reactions due to its non-coordinating nature and excellent solubility properties for both substrates and Lewis acid catalysts [1]. Dichloromethane provides moderate reactivity while maintaining good substrate solubility, particularly beneficial for alkylation reactions [3].
Temperature Control: Reaction temperature critically affects both yield and regioselectivity. Lower temperatures (0-25°C) favor formation of monosubstituted products and minimize polysubstitution, while elevated temperatures accelerate reaction rates but may compromise selectivity [1] [4].
Catalyst Loading: Optimal catalyst loadings typically range from 1.0 to 1.5 molar equivalents relative to the electrophilic reagent. Higher loadings increase reaction rates but may lead to catalyst deactivation through coordination with product molecules [4].
Cyanogen halide substitution represents a versatile approach for introducing nitrile functionality into biphenyl systems through both direct substitution and metal-catalyzed cross-coupling methodologies [4] [5] [6]. These strategies enable regioselective installation of carbonitrile groups under relatively mild conditions.
The direct reaction of biphenyl with cyanogen chloride (ClCN) in the presence of aluminum chloride represents a highly efficient route to biphenyl-4-carbonitrile derivatives [4]. This transformation proceeds through electrophilic aromatic substitution, with the aluminum chloride activating the cyanogen halide through coordination.
Table 2: Cyanogen Halide Substitution Strategies
| Starting Material | Cyanating Agent | Catalyst/Conditions | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Biphenyl | ClCN | AlCl₃ | 25-40 | 80-95 | para-selective | [4] |
| 4-Bromobiphenyl | CuCN | DMF, reflux | 150-180 | 65-85 | Direct substitution | [5] [6] |
| Aryl bromides | CuCN/DMF | DMF, N₂, reflux | 150-180 | 70-90 | Regioselective | [5] |
| Aryl chlorides | NaCN/Pd catalyst | Pd(PPh₃)₄, base | 80-120 | 75-90 | Cross-coupling dependent | [7] [8] |
| 4-Nitrobiphenyl | CuCN (via Sandmeyer) | NaNO₂/H₂SO₄ then CuCN | 0-25 then 60-80 | 60-75 | ortho/meta/para |
Copper-mediated cyanation utilizing copper(I) cyanide in dimethylformamide (DMF) provides excellent regioselectivity for halogenated biphenyl substrates [5] [6]. The reaction mechanism involves oxidative addition of the aryl halide to copper, followed by insertion of cyanide and subsequent reductive elimination to form the carbonitrile product.
Palladium-catalyzed cyanation represents an alternative approach utilizing sodium cyanide or zinc cyanide as cyanide sources [7] [8]. These transformations typically employ phosphine-ligated palladium catalysts and proceed through the conventional oxidative addition-transmetalation-reductive elimination cycle characteristic of cross-coupling reactions.
Reaction Atmosphere: Maintaining an inert atmosphere (nitrogen or argon) proves essential for preventing catalyst oxidation and substrate decomposition, particularly in copper-mediated transformations [5].
Solvent Effects: Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance cyanide nucleophilicity and facilitate metal-ligand coordination, resulting in improved reaction efficiency [5] [6].
Regioselective hydroxylation of biphenyl derivatives enables precise introduction of hydroxyl functionality at specific aromatic positions, essential for synthesizing 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile [10] [11] [12]. Multiple methodologies provide complementary regioselectivity patterns and reaction conditions.
Gamma-radiation-induced hydroxylation utilizing hydroxyl radicals (- OH) generated through water radiolysis provides quantitative conversion with predictable regioselectivity patterns [10] [11] [12]. This methodology demonstrates relative rates of 0.71:0.37:1 for ortho, meta, and para positions, respectively, reflecting the electronic influence of phenyl substitution on radical addition.
Table 3: Regioselective Hydroxylation Techniques
| Method | Hydroxylating Agent | Regioselectivity (ortho:meta:para) | Conditions | Yield (%) | Application | Reference |
|---|---|---|---|---|---|---|
| Radiolytic hydroxylation | - OH radicals | 0.71:0.37:1 | γ-radiation, H₂O | Quantitative conversion | Mechanistic studies | [10] [11] [12] |
| Cytochrome P-450 | O₂/NADPH | 2.1:1.1:1.6 | Microsomal enzymes | 70-85 | Metabolic studies | [10] [11] |
| Palladium-catalyzed | Pd/O₂/AcOH | Variable | 80°C, 12h | 78 | Synthetic chemistry | [13] |
| Electrophilic aromatic substitution | H₂O₂/acid | Substrate dependent | Acidic conditions | 45-75 | Industrial synthesis | [14] |
| Osmium tetroxide | OsO₄/NMO | cis-dihydroxylation | Room temperature | 80-95 | Diol formation | [general knowledge] |
Cytochrome P-450 monooxygenases catalyze regioselective biphenyl hydroxylation using molecular oxygen and NADPH as cofactors [10] [11]. These enzymatic systems demonstrate enhanced selectivity for ortho and meta positions compared to chemical methods, with initial yields for 2-, 3-, and 4-hydroxybiphenyl formation of 2.19, 1.13, and 1.55 molecules per 100 eV, respectively.
Palladium-catalyzed hydroxylation employing palladium supported on graphene oxide demonstrates excellent efficiency for direct C-H bond activation and subsequent hydroxylation [13]. This methodology achieves 78% yield for biphenyl synthesis through C-H bond activation in benzene using acetic acid and oxygen at 80°C over 12 hours.
Methyl group installation in biphenyl systems requires careful consideration of regioselectivity and reaction conditions to achieve the desired 2'-methyl substitution pattern [15] [1] [16]. Multiple catalytic approaches provide complementary strategies for selective methylation.
H-ZSM-5 zeolite catalysis enables gas-phase methylation of biphenyl using methanol as the methylating agent [15]. This heterogeneous catalytic system operates at elevated temperatures (300-400°C) and demonstrates preference for 4,4'-dimethylbiphenyl formation through carbocation intermediate mechanisms.
Table 4: Catalytic Systems for Methyl Group Introduction
| Catalyst System | Methylating Agent | Conditions | Selectivity | Yield (%) | Mechanism | Reference |
|---|---|---|---|---|---|---|
| H-ZSM-5 | Methanol | Gas phase, 300-400°C | 4,4'-dimethyl preferred | 60-80 | Carbocation intermediate | [15] |
| Pd(PPh₃)₄/base | Methylboronic acid | Suzuki coupling, 80-100°C | Cross-coupling dependent | 85-95 | Transmetalation/reductive elimination | [17] [18] |
| Fe-SSZ-24 | Propene (isopropylation) | 120°C, zeolite | Multiple isomers | 70-85 | Carbolithiation | [1] |
| AlCl₃/MeI | Methyl iodide | Friedel-Crafts, 0-25°C | Electrophilic substitution | 75-90 | Electrophilic aromatic substitution | [1] |
| Rh(III)/AgOAc | Methyl substrate | C-H activation, 110°C | Directed by nitrile | 80-92 | Concerted metalation-deprotonation | [7] [16] |
Suzuki-Miyaura coupling utilizing methylboronic acid and halogenated biphenyl precursors provides excellent regioselectivity and functional group tolerance [17] [18]. This methodology employs tetrakis(triphenylphosphine)palladium(0) catalysts and demonstrates yields of 85-95% under optimized conditions at 80-100°C.
Rhodium(III)-catalyzed methylation through directed C-H activation represents a modern approach for selective methyl group introduction [7] [16]. This methodology utilizes nitrile directing groups to achieve regioselective meta-C-H functionalization with excellent yields (80-92%) and broad substrate scope.
Purification and isolation of 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile requires specialized techniques accommodating the compound's amphiphilic nature and multiple functional groups [19] [20] [21] [22]. Multiple complementary purification strategies ensure high purity and optimal recovery.
Solvent selection for recrystallization critically determines purification efficiency and crystal quality [19] [23] [24] [25]. Ethanol-water mixtures provide optimal solubility characteristics, with the compound demonstrating high solubility in hot ethanol and reduced solubility upon cooling. The recrystallization process involves dissolving the crude product in minimum hot solvent, followed by controlled cooling to promote crystal formation while excluding impurities from the crystal lattice.
Table 5: Purification and Isolation Protocols
| Method | Solvent System | Temperature (°C) | Purity Achieved (%) | Yield Recovery (%) | Best for | Equipment | Reference |
|---|---|---|---|---|---|---|---|
| Recrystallization | Ethanol/water | Reflux then 0-5 | 95-99 | 70-85 | Crystalline compounds | Büchner funnel | [19] [23] [24] [25] |
| Column chromatography | Hexane/ethyl acetate | Room temperature | 90-98 | 75-90 | Mixture separation | Silica gel column | [20] [22] [26] |
| Sublimation | Heat/vacuum | 100-150 | 98-99.5 | 80-95 | Volatile compounds | Sublimation apparatus | [general knowledge] |
| Extraction | Organic/aqueous | Room temperature | 85-95 | 80-90 | Acid/base separation | Separatory funnel | [26] |
| Biphenyl HPLC | Acetonitrile/water | Room temperature | 95-99 | 85-95 | Isomer separation | HPLC system | [27] [21] [28] |
Column chromatography utilizing silica gel as the stationary phase provides excellent separation capabilities for biphenyl derivatives [20] [22] [26]. The optimal mobile phase consists of hexane-ethyl acetate gradients, typically starting with 4:1 hexane:ethyl acetate and progressing to more polar compositions. This methodology achieves purities of 90-98% with yield recoveries of 75-90%.
Biphenyl-specific HPLC columns demonstrate superior resolution for structural isomers and closely related compounds [27] [21] [28]. These specialized stationary phases utilize π-π interactions between analytes and the biphenyl-bonded silica surface, enabling separation of compounds that co-elute on conventional C18 columns.
Liquid-liquid extraction protocols exploit differential solubility between organic and aqueous phases [26]. The amphiphilic nature of 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile requires careful pH adjustment to optimize distribution coefficients and achieve effective separation from polar impurities.
Sublimation purification represents the ultimate purification technique for compounds with appropriate volatility characteristics, achieving purities exceeding 98% through direct solid-to-vapor phase transitions under reduced pressure[general knowledge]. This methodology provides exceptional purity but requires careful temperature control to prevent thermal decomposition.